2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
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Description
2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H25N3O5 and its molecular weight is 423.469. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactivity
- Synthesis Techniques : Research on compounds containing oxadiazole and furan rings has explored various synthesis methods, including the von Pechmann reaction and subsequent dehydrogenation processes for creating complex heterocyclic systems (Morón, Nguyen, & Bisagni, 1983).
- Reactivity Studies : Investigations into the reactivity of heterocycles, such as benzofurans and oxadiazoles, with various catalysts and conditions, have provided insights into bond cleavage reactions and the formation of insertion products, showcasing the chemical versatility of these frameworks (Jones, Dong, & Myers, 1995).
Biological Activities
- Biological Effects : Oxadiazoles, a core component of the query compound, have been noted for their wide range of biological activities, including antimicrobial, anti-inflammatory, and potential antiviral effects. This highlights the relevance of such compounds in drug development and pharmacology (Abbasi et al., 2018).
Applications in Material Science
- Energetic Materials : Compounds containing oxadiazole rings have been evaluated for their potential in creating energetic materials, indicating the applicability of such structures in designing new materials with high performance in energy release and stability (Tang et al., 2015).
Therapeutic Potential
- Drug Design : The therapeutic potential of compounds featuring oxadiazole and related heterocycles has been a subject of interest, with studies highlighting their utility in developing new drugs with varied pharmacological activities (Siwach & Verma, 2020).
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c1-23(2)13-16-5-3-6-17(20(16)31-23)29-14-19(27)26-10-8-15(9-11-26)21-24-25-22(30-21)18-7-4-12-28-18/h3-7,12,15H,8-11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFILNWJWAZSMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCC(CC3)C4=NN=C(O4)C5=CC=CO5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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